
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.647. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stability Studies
- A study focused on the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, under various stress conditions. It was found that this substance is stable to UV radiation, high temperatures, and oxidants, but is unstable to hydrolysis in both alkaline and acidic environments (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Chemical Synthesis and Characterization
- Research has been conducted on synthesizing new diols with an imidazoquinazoline ring. These diols showed potential for use as raw materials in the synthesis of thermally stable polymers and might possess biological activity (Szyszkowska et al., 2018).
Pharmacological Properties
- Quinazoline derivatives have been synthesized and evaluated for their potential as nonpeptide inhibitors of human heart chymase, which could have therapeutic implications (Fukami et al., 2000).
Antibacterial and Antifungal Activities
- A study on quinazolinone derivatives revealed their significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (El-Shenawy, 2017).
Corrosion Inhibition
- Piperazine-substituted quinazolin-4(3H)-one derivatives were investigated as effective corrosion inhibitors for mild steel in HCl. This research opens new avenues for the development of corrosion inhibitors in industrial applications (Chen et al., 2021).
Eigenschaften
CAS-Nummer |
899938-98-8 |
|---|---|
Molekularformel |
C32H33N5O4 |
Molekulargewicht |
551.647 |
IUPAC-Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2 |
InChI-Schlüssel |
NUUSRIWTROWPMO-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)
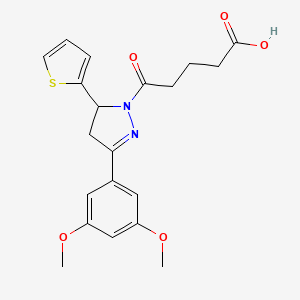

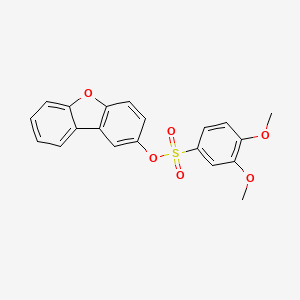
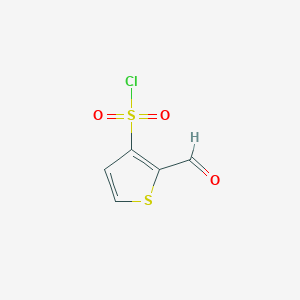
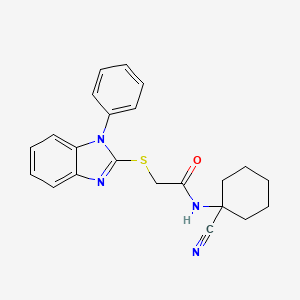
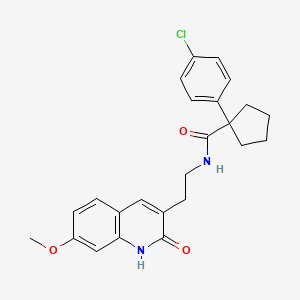


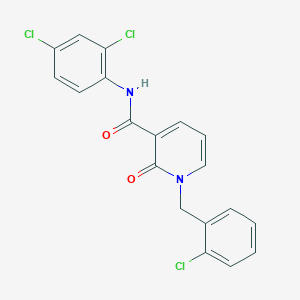
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
